molecular formula C15H21N3O4 B2422313 Tert-butyl 4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate CAS No. 2380099-20-5

Tert-butyl 4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate

Cat. No. B2422313
CAS RN: 2380099-20-5
M. Wt: 307.35
InChI Key: JCQUPCULQOVDFL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also has a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis would depend on the available starting materials and the desired route. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of positive and negative charge determined by the electronegativity of the atoms involved and the structure of the molecule. The exact molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The tert-butyl group is generally quite inert, but the ester group could undergo hydrolysis or other reactions. The pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)17-7-8-18(13(19)10-17)11-5-6-16-12(9-11)21-4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQUPCULQOVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate

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